molecular formula C5H7ClO2S B2529995 Pent-4-yne-1-sulfonyl chloride CAS No. 67448-64-0

Pent-4-yne-1-sulfonyl chloride

Cat. No.: B2529995
CAS No.: 67448-64-0
M. Wt: 166.62
InChI Key: NYFAHXOSIXLIKV-UHFFFAOYSA-N
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Description

Pent-4-yne-1-sulfonyl chloride is an organic compound with the molecular formula C5H7ClO2S. It is a sulfonyl chloride derivative characterized by the presence of a sulfonyl chloride group attached to a pent-4-yne backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Pent-4-yne-1-sulfonyl chloride has several applications in scientific research:

    Biology: It is employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

Pent-4-yne-1-sulfonyl chloride is classified as dangerous. It may cause respiratory irritation (H335) and severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pent-4-yne with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product .

Another method involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) in the presence of sulfuryl chloride. This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pent-4-yne-1-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into sulfonamides.

    Substitution: It readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfonamides.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Tosyl chloride: Contains a toluene group attached to the sulfonyl chloride.

    Benzenesulfonyl chloride: Features a benzene ring attached to the sulfonyl chloride.

Uniqueness

Pent-4-yne-1-sulfonyl chloride is unique due to its alkyne backbone, which imparts distinct reactivity compared to other sulfonyl chlorides

Properties

IUPAC Name

pent-4-yne-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFAHXOSIXLIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67448-64-0
Record name pent-4-yne-1-sulfonyl chloride
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